molecular formula C10H10FN3O B12983698 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol

1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol

Cat. No.: B12983698
M. Wt: 207.20 g/mol
InChI Key: RMDHCUUWUPLLIA-UHFFFAOYSA-N
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Description

1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11FN4. It is characterized by the presence of a pyrazole ring substituted with a fluorine atom and a pyridine ring. This compound is primarily used in organic synthesis and chemical research .

Preparation Methods

The synthesis of 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Fluorination: The pyrazole ring is then fluorinated using a fluorinating agent such as Selectfluor.

    Coupling with Pyridine: The fluorinated pyrazole is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.

    Reduction: The final step involves the reduction of the intermediate product to yield this compound.

Chemical Reactions Analysis

1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDHCUUWUPLLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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